REACTION_CXSMILES
|
[C:1]([NH:4][C:5]#[N:6])(=[O:3])[CH3:2].[Na].[CH2:8](Br)[CH2:9][CH2:10][CH3:11]>CN(C)C=O>[CH2:8]([N:4]([C:5]#[N:6])[C:1](=[O:3])[CH3:2])[CH2:9][CH2:10][CH3:11] |f:0.1,^1:6|
|
Name
|
|
Quantity
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221 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC#N.[Na]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
285.6 g
|
Type
|
reactant
|
Smiles
|
C(CCC)Br
|
Name
|
11
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
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70 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to after-react at 70° C. for 10 hours
|
Duration
|
10 h
|
Type
|
CUSTOM
|
Details
|
the NaBr which has precipitated
|
Type
|
FILTRATION
|
Details
|
is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
the entire distillable constituent is removed from the filtrate by vacuum distillation
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation of this distillate over a packed column 60 cm
|
Type
|
CUSTOM
|
Details
|
high gives 216.4 g (74.1% of theory) of pure product of boiling point 105° C./34 mbar
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)N(C(C)=O)C#N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |